An In-depth Technical Guide to the Physicochemical Characteristics of 8-Chloroimidazo[1,5-A]pyrazine
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Chloroimidazo[1,5-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its versatile biological activities. This bicyclic system, comprised of an imidazole ring fused to a pyrazine ring, serves as a cornerstone for the development of therapeutic agents targeting a range of diseases. Notably, derivatives of this scaffold have shown significant promise as kinase inhibitors, which are crucial in oncology and immunology research. The electronic properties of the pyrazine ring, being electron-deficient, and the more electron-rich nature of the imidazole component, create a unique chemical landscape for molecular interactions and further functionalization.
8-Chloroimidazo[1,5-a]pyrazine, in particular, is a key intermediate and a fundamental building block in the synthesis of more complex molecules. The presence of a chlorine atom at the 8-position provides a strategic handle for synthetic modifications, such as nucleophilic substitution or cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold. A thorough understanding of its physicochemical characteristics is therefore paramount for its effective utilization in drug discovery and development, influencing critical parameters such as solubility, permeability, and metabolic stability of the resulting compounds. This guide provides a comprehensive overview of the known physicochemical properties of 8-Chloroimidazo[1,5-a]pyrazine and presents detailed, field-proven experimental protocols for the determination of its key characteristics.
Physicochemical Properties of 8-Chloroimidazo[1,5-a]pyrazine
A precise understanding of a compound's physicochemical profile is fundamental to predicting its behavior in biological systems. While comprehensive experimental data for 8-Chloroimidazo[1,5-a]pyrazine is not extensively reported in publicly accessible literature, the following table summarizes its known and computationally predicted properties.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | ChemScene[1] |
| Molecular Weight | 153.57 g/mol | ChemScene[1] |
| CAS Number | 56468-23-6 | ChemScene[1] |
| Calculated LogP | 1.3827 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 30.19 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of 8-Chloroimidazo[1,5-a]pyrazine. These protocols are designed to be self-validating and are based on established, reliable techniques in the field.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[2]
Methodology: Capillary Method [2][3]
-
Sample Preparation: Ensure the 8-Chloroimidazo[1,5-a]pyrazine sample is completely dry and finely powdered.
-
Capillary Loading: Load the sample into a capillary tube by pressing the open end into the powder. Pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[4][5]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.[4]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[4] Begin heating at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[5]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point of the sample.[4]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a crucial factor influencing a drug's absorption and distribution. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6]
Methodology: Shake-Flask Method [6][7][8]
-
Solution Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH, typically 7.4.
-
Sample Addition: Add an excess amount of 8-Chloroimidazo[1,5-a]pyrazine to a vial containing a known volume of the PBS buffer. The excess solid should be visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][8]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to pellet any remaining solid.
-
Filtration: Carefully filter the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not bind the compound.[7]
-
Quantification: Determine the concentration of 8-Chloroimidazo[1,5-a]pyrazine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve with standard solutions of known concentrations must be used for accurate quantification.[9]
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds, pKa is a critical determinant of solubility and permeability at different pH values. UV-Vis spectrophotometry is a common and effective method for pKa determination for compounds containing a chromophore.[1][10][11]
Methodology: UV-Vis Spectrophotometry [1][10][11]
-
Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength, covering a pH range that encompasses the expected pKa of 8-Chloroimidazo[1,5-a]pyrazine.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).[11]
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but varying pH.[11]
-
UV-Vis Spectra Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 230-500 nm) for each solution.[11]
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[10]
Caption: pKa Determination by UV-Vis Spectrophotometry.
LogP Determination
The logarithm of the partition coefficient (LogP) between n-octanol and water is a widely used measure of a compound's lipophilicity.[12] Lipophilicity is a key factor in drug absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the "gold standard" for experimental LogP determination.[13][14]
Methodology: Shake-Flask Method [12][13][15][16]
-
Phase Pre-saturation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.[13]
-
Sample Preparation: Dissolve a known amount of 8-Chloroimidazo[1,5-a]pyrazine in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound.
-
Equilibration: Shake the biphasic mixture vigorously for a set period (e.g., 30 minutes to 1 hour) and then allow it to stand for complete phase separation (overnight is recommended).[14][16]
-
Phase Separation: Carefully separate the aqueous and n-octanol phases. Centrifugation can aid in this process.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Shake-Flask LogP Determination Workflow.
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the imidazo[1,5-a]pyrazine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the bicyclic core. The carbon attached to the chlorine atom is expected to be deshielded and appear at a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-H stretching in the aromatic region, as well as C=C and C=N stretching vibrations within the heterocyclic rings.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Conclusion
8-Chloroimidazo[1,5-a]pyrazine is a molecule of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. While a complete, experimentally verified physicochemical profile is not yet fully documented in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this important compound. The application of the described methodologies will enable a more profound understanding of its properties, thereby facilitating its strategic use in the design and development of novel therapeutic agents. The self-validating nature of these protocols ensures that researchers can generate reliable and reproducible data, which is the cornerstone of robust scientific inquiry and successful drug discovery programs.
References
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How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]
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5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaguideline. Retrieved from [Link]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. Retrieved from [Link]
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LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved from [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved from [Link]
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UV spectrophotometric measurements for pKa determination. (n.d.). Bio-protocol. Retrieved from [Link]
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(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved from [Link]
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EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Retrieved from [Link]
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Shake Flask logK. (2017, March 6). Lokey Lab Protocols. Retrieved from [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved from [Link]
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